molecular formula C16H15F3N4O2 B11939110 PDE2 inhibitor 4

PDE2 inhibitor 4

Cat. No.: B11939110
M. Wt: 352.31 g/mol
InChI Key: WOPONWMJGIDXSF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE2 inhibitor 4 is a compound that inhibits the activity of phosphodiesterase 2 (PDE2), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are crucial secondary messengers in various physiological processes, including neuronal signaling, cardiovascular function, and immune responses . By inhibiting PDE2, this compound increases the levels of cAMP and cGMP, thereby modulating various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PDE2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a urolithin derivative, which is then modified through a series of reactions such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The process typically includes rigorous purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

PDE2 inhibitor 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives with altered biological activity .

Scientific Research Applications

PDE2 inhibitor 4 has a wide range of scientific research applications, including:

Mechanism of Action

PDE2 inhibitor 4 exerts its effects by selectively inhibiting the activity of phosphodiesterase 2. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased intracellular levels of these cyclic nucleotides. The elevated levels of cAMP and cGMP activate downstream signaling pathways, including the cAMP response element-binding protein (CREB) and protein kinase G (PKG) pathways. These pathways regulate various cellular processes such as neuronal excitability, axonal growth, and tissue repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PDE2 Inhibitor 4

This compound is unique in its selectivity for PDE2, which allows it to specifically modulate cAMP and cGMP levels in tissues where PDE2 is predominantly expressed. This selectivity makes it a valuable tool for studying the specific roles of PDE2 in various physiological and pathological processes. Additionally, its potential therapeutic applications in neurodegenerative diseases and stroke recovery highlight its significance in medical research .

Properties

Molecular Formula

C16H15F3N4O2

Molecular Weight

352.31 g/mol

IUPAC Name

3-(hydroxymethyl)-6-methyl-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H15F3N4O2/c1-8(10-3-5-11(6-4-10)16(17,18)19)23-14-13(12(7-24)22-23)15(25)21-9(2)20-14/h3-6,8,24H,7H2,1-2H3,(H,20,21,25)/t8-/m1/s1

InChI Key

WOPONWMJGIDXSF-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC2=C(C(=NN2[C@H](C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1

Canonical SMILES

CC1=NC2=C(C(=NN2C(C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1

Origin of Product

United States

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